Methyl 4-acetamido-5-iodo-2-methylbenzoate
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Overview
Description
Methyl 4-acetamido-5-iodo-2-methylbenzoate is an organic compound with the molecular formula C11H12INO4 It is a derivative of benzoic acid and contains functional groups such as an acetamido group, an iodine atom, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-acetamido-5-iodo-2-methylbenzoate can be synthesized through a multi-step process. One common method involves the iodination of a precursor compound, followed by esterification and acetamidation. The reaction conditions typically include the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetamido-5-iodo-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming a deiodinated product.
Oxidation Reactions: The methyl ester group can be oxidized to form a carboxylic acid derivative
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar solvents.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of deiodinated benzoate.
Oxidation: Formation of carboxylic acid derivatives
Scientific Research Applications
Methyl 4-acetamido-5-iodo-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-5-iodo-2-methylbenzoate involves its interaction with specific molecular targets. The iodine atom can facilitate binding to certain proteins or enzymes, potentially inhibiting their activity. The acetamido group may also play a role in modulating the compound’s biological effects by interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetamido-5-iodo-2-methoxybenzoate
- Methyl 2-iodo-5-methylbenzoate
- Methyl 3-iodo-4-methoxybenzoate
Uniqueness
Methyl 4-acetamido-5-iodo-2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an iodine atom and an acetamido group allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
672293-34-4 |
---|---|
Molecular Formula |
C11H12INO3 |
Molecular Weight |
333.12 g/mol |
IUPAC Name |
methyl 4-acetamido-5-iodo-2-methylbenzoate |
InChI |
InChI=1S/C11H12INO3/c1-6-4-10(13-7(2)14)9(12)5-8(6)11(15)16-3/h4-5H,1-3H3,(H,13,14) |
InChI Key |
RWDSCDZGZPWQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)I)NC(=O)C |
Origin of Product |
United States |
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